molecular formula C8H11N3O2S B2601981 3-Methanesulphonyl-5,6,7,8-tetrahydro-benzo[1,2,4]triazine CAS No. 115170-29-1

3-Methanesulphonyl-5,6,7,8-tetrahydro-benzo[1,2,4]triazine

Cat. No. B2601981
CAS RN: 115170-29-1
M. Wt: 213.26
InChI Key: AHGNVPZVFXLNAG-UHFFFAOYSA-N
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Description

“3-Methanesulphonyl-5,6,7,8-tetrahydro-benzo[1,2,4]triazine” is a chemical compound with the molecular weight of 213.26 . It is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(methylsulfonyl)-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazine . The InChI code is 1S/C8H11N3O2S/c1-14(12,13)8-9-6-4-2-3-5-7(6)10-11-8/h2-5H2,1H3 .


Physical And Chemical Properties Analysis

The physical form of “3-Methanesulphonyl-5,6,7,8-tetrahydro-benzo[1,2,4]triazine” is a powder . The molecular weight of the compound is 213.26 .

Scientific Research Applications

Medicinal Chemistry: Building Blocks for Drug Development

The compound serves as a crucial building block in medicinal chemistry. It’s used to create a focused small molecule library of triazolopyrazines, which are considered “privileged motifs” due to their potential to bind to numerous receptors . These libraries are instrumental in the development of new therapeutic agents, providing a diverse range of substituents that can be tailored for specific medicinal purposes.

Synthetic Chemistry: Access to Target Derivatives

In synthetic chemistry, this compound provides quick and multigram access to target derivatives starting from commercially available nonexpensive reagents . This accessibility is vital for rapid synthesis and testing of new compounds, accelerating the pace of discovery and development in chemical research.

Pharmacology: Receptor Agonists and Antagonists

The structural elements of 3-Methanesulphonyl-5,6,7,8-tetrahydro-benzo[1,2,4]triazine make it a candidate for creating potent ligands for various receptors . These ligands can act as either agonists or antagonists, making them valuable for studying and potentially treating a wide range of physiological and psychological conditions.

Biochemical Research: Chemical Labels

This compound can also be used as a chemical label to elucidate biochemical mechanisms . Its ability to bind to specific biological targets allows researchers to track and understand complex biochemical processes, contributing to the advancement of molecular biology and biochemistry.

Therapeutic Agents: Anti-Cancer Properties

The triazolopyrazine derivatives have shown potential as therapeutic agents with anti-cancer properties . Their ability to interfere with cancer cell proliferation makes them a subject of interest for oncological research and drug development.

Material Science: Organic Frameworks

Due to its stable organic framework, this compound has applications in material science . It can be used to create novel materials with specific properties, such as increased durability or enhanced conductivity, which are essential for developing new technologies.

Drug-Like Compounds: Privileged Structures

The compound’s core structure is identified as a “privileged structure,” which is a key component in the success of drug-like compounds . These structures are foundational in the creation of new drugs that can effectively interact with biological systems.

Lead Molecule Discovery: Combinatorial Library Production

Lastly, it plays a significant role in the production of combinatorial libraries used in the search for lead molecules . These libraries are crucial for identifying new compounds with desirable biological activities, paving the way for the discovery of new drugs.

properties

IUPAC Name

3-methylsulfonyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c1-14(12,13)8-9-6-4-2-3-5-7(6)10-11-8/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGNVPZVFXLNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=C(CCCC2)N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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